molecular formula C28H24N4O5 B12723448 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- CAS No. 134700-34-8

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-

Cat. No.: B12723448
CAS No.: 134700-34-8
M. Wt: 496.5 g/mol
InChI Key: YIKCZWUPAJZUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- features a phthalimide core (1H-isoindole-1,3(2H)-dione) conjugated with a quinazolinone scaffold and a 4-morpholinylmethyl-substituted phenyl group. Phthalimides are privileged scaffolds in medicinal chemistry due to their hydrophobic nature, which enhances membrane permeability . The quinazolinone moiety is pharmacologically significant, often associated with kinase inhibition and anti-inflammatory activity .

Properties

CAS No.

134700-34-8

Molecular Formula

C28H24N4O5

Molecular Weight

496.5 g/mol

IUPAC Name

2-[[3-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C28H24N4O5/c33-24-10-9-19(15-18(24)16-30-11-13-37-14-12-30)32-25(29-23-8-4-3-7-22(23)28(32)36)17-31-26(34)20-5-1-2-6-21(20)27(31)35/h1-10,15,33H,11-14,16-17H2

InChI Key

YIKCZWUPAJZUFW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)CN5C(=O)C6=CC=CC=C6C5=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of analogs with different substituents.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that isoindole derivatives exhibit significant anti-inflammatory effects. A study highlighted the cyclooxygenase (COX) inhibitory activity of various isoindole derivatives, including the compound in focus. It was found that some derivatives showed greater inhibition of COX-2 compared to the reference drug meloxicam, indicating their potential as anti-inflammatory agents . The compounds also demonstrated the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), further supporting their role in mitigating oxidative stress .

Anticancer Activity

Isoindole derivatives have been investigated for their anticancer properties. The presence of specific substituents can enhance their efficacy against various cancer cell lines. For instance, novel compounds derived from isoindole structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Neuroprotective Effects

The neuroprotective potential of isoindole derivatives has been explored extensively. Certain compounds have been identified as inhibitors of acetylcholinesterase, which is relevant for Alzheimer's disease treatment. Their ability to modulate neurotransmitter levels positions them as candidates for further development in neurodegenerative disease therapies .

Case Studies and Research Findings

StudyFindingsApplications
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative Identified COX inhibitory activity with better ratios than meloxicamAnti-inflammatory drugs
Novel hybrid isoindole‐1,3(2H)‐dione compounds Showed inhibitory effects against xanthine oxidase and carbonic anhydrasesPotential treatments for gout and other conditions
Synthesis of new hexahydro-1H-isoindole derivatives Developed derivatives with improved yields and biological activityDrug development

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The target compound’s phenyl ring is substituted with 4-hydroxy-3-(4-morpholinylmethyl) . Key analogs include:

  • 2-((3,4-Dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-1H-isoindole-1,3(2H)-dione (ECHEMI ID: 39070-38-7), where the hydroxy and morpholinylmethyl groups are replaced with a methoxy group.
  • 4-Amino-2-(2,4,6-trimethylphenyl)-1H-isoindole-1,3(2H)-dione (4f): Trimethylphenyl substitution enhances steric bulk, which may hinder enzyme binding compared to the morpholinylmethyl group. This compound exhibits two irreversible reduction processes, suggesting lower metabolic stability .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight Key Properties
Target Compound 4-hydroxy-3-(4-morpholinylmethyl) 503.5 g/mol Enhanced solubility due to morpholine; potential COX-2 affinity
ECHEMI 39070-38-7 4-methoxy 433.4 g/mol Higher lipophilicity; reduced hydrogen bonding
4f (Trimethylphenyl analog) 2,4,6-trimethylphenyl 320.3 g/mol Steric hindrance; irreversible electrochemical reduction
Molecular Interactions and Docking Studies

Molecular docking of the target compound reveals that the morpholinylmethyl group engages in hydrogen bonding with COX-2’s active site residues, a feature absent in methoxy or chlorophenyl analogs .

Critical Analysis of Divergent Evidence

  • Electrochemical Stability : While most phthalimide derivatives exhibit quasi-reversible reduction, compounds like 4d and 4f show irreversible processes due to electron-withdrawing substituents . The target compound’s morpholinyl group may stabilize radical anions, but experimental validation is needed.
  • Solubility vs. Bioavailability : The morpholinyl group improves aqueous solubility compared to methoxy or trimethylphenyl analogs, but this may reduce blood-brain barrier penetration .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews various studies that highlight the synthesis, characterization, and biological evaluation of these compounds, particularly focusing on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Synthesis and Characterization

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves modifications of the isoindole structure to enhance biological activity. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structures of synthesized compounds.

Table 1: Common Methods for Characterizing Isoindole Derivatives

TechniquePurpose
NMR SpectroscopyStructural confirmation
Mass SpectrometryMolecular weight determination
FT-IR SpectroscopyFunctional group identification

Antimicrobial Activity

Several studies have demonstrated that 1H-Isoindole-1,3(2H)-dione derivatives exhibit potent antimicrobial properties. For instance, a study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones for certain derivatives were comparable to standard antibiotics like gentamicin .

Anticancer Activity

The anticancer potential of these derivatives has been extensively studied. Compounds have shown promising antiproliferative effects against various cancer cell lines, including Caco-2 and HCT-116. Mechanistic studies revealed that these compounds induce apoptosis and arrest the cell cycle at different phases .

Table 2: Antiproliferative Activity of Selected Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 1Caco-210.5Apoptosis induction
Compound 2HCT-11615.0Cell cycle arrest
Compound 3HCT-11612.0Apoptosis induction

Anti-inflammatory Activity

Isoindole derivatives have also been evaluated for their anti-inflammatory properties. They exhibit inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Some derivatives demonstrated a higher selectivity for COX-2 over COX-1 compared to standard drugs like meloxicam .

Table 3: COX Inhibition by Isoindole Derivatives

Compound IDCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A7590
Compound B6085
Compound C5580

Neuroprotective Effects

Research has indicated that certain derivatives possess neuroprotective effects through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The best-performing derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potential .

Table 4: AChE and BuChE Inhibition

Compound IDAChE IC50 (µM)BuChE IC50 (µM)
Derivative I1.1221.24
Derivative II3.29Not reported

Case Studies

  • Antileishmanial Activity : A specific derivative showed remarkable efficacy against Leishmania tropica, with an IC50 value significantly lower than that of the first-line treatment glucantime .
  • Oxidative Stress Scavenging : Various isoindole derivatives exhibited antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegeneration .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can its purity be validated?

Answer: Synthesis typically involves multi-step reactions, such as coupling quinazolinone intermediates with phthalimide derivatives. For example, a similar quinazolinone derivative was synthesized via condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation . Purity validation requires chromatographic techniques (HPLC, TLC) and spectroscopic confirmation (NMR, FT-IR). Advanced characterization via single-crystal X-ray diffraction ensures structural accuracy .

Basic: Which analytical techniques are critical for confirming its structural and stereochemical integrity?

Answer: High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect spectroscopy (NOESY) resolve stereochemical ambiguities. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in crystal structure determinations of related isoindole-dione derivatives .

Advanced: How does this compound exert anticancer activity, and what molecular targets are implicated?

Answer: Anticancer mechanisms include inhibition of tumor-progressive proteins (e.g., BRCA1/2) via competitive binding, as observed in docking studies of structurally analogous phthalimide derivatives . Additionally, cyclooxygenase (COX) inhibition reduces prostaglandin-mediated tumor progression, validated via in vitro COX-1/2 enzyme assays .

Advanced: What experimental models are appropriate for evaluating its anti-inflammatory and analgesic properties?

Answer: In vivo models like carrageenan-induced paw edema in rodents assess anti-inflammatory activity, with cytokine profiling (IL-6, TNF-α) and COX-2 expression analysis . For analgesia, thermal or chemical nociception models (e.g., hot-plate test) quantify pain threshold modulation.

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer: Reproduce experiments under standardized conditions (e.g., enzyme source, assay buffer pH). Cross-validate results using orthogonal methods: Compare in vitro COX inhibition data with in vivo anti-edema outcomes . Structural analogs (e.g., N-substituted morpholinylmethyl derivatives) may clarify structure-activity relationships (SAR) .

Advanced: What strategies optimize its pharmacokinetic (PK) profile for therapeutic use?

Answer: Conduct in vitro ADMET studies:

  • Metabolic stability: Incubate with hepatic microsomes to assess cytochrome P450 interactions.
  • Plasma protein binding: Use equilibrium dialysis to determine free drug fraction.
  • Bioavailability: Modify substituents (e.g., morpholinylmethyl group) to enhance solubility or reduce first-pass metabolism .

Advanced: How can structure-activity relationship (SAR) studies improve its bioactivity?

Answer: Systematic substitution at the quinazolinone or isoindole-dione moieties influences potency. For example:

  • Morpholinylmethyl group: Enhances solubility and target affinity .
  • Hydroxyphenyl substitution: Modulates COX-2 selectivity .
    Validate modifications via comparative IC₅₀ assays and molecular dynamics (MD) simulations to predict binding stability .

Advanced: What computational tools are effective for studying its target interactions?

Answer: Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in BRCA1/2 or COX-2 . MD simulations (GROMACS) assess ligand-protein complex stability over time. Density functional theory (DFT) calculations optimize electronic properties for target engagement .

Advanced: How can synergistic effects with existing chemotherapeutic agents be evaluated?

Answer: Use combination index (CI) analysis via the Chou-Talalay method:

  • Treat cancer cell lines with graded doses of the compound and a reference drug (e.g., doxorubicin).
  • Calculate CI values using CompuSyn software; CI < 1 indicates synergy .

Advanced: What in vivo toxicity models are critical for preclinical safety assessment?

Answer: Acute and subchronic toxicity studies in rodents:

  • LD₅₀ determination: Single-dose escalation to identify lethal thresholds.
  • Organ histopathology: Evaluate liver, kidney, and hematopoietic system damage.
  • Genotoxicity: Ames test for mutagenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.